molecular formula C10H14O2 B14565658 3-[2-(3,3-Dimethyloxiran-2-yl)ethyl]furan CAS No. 61597-52-2

3-[2-(3,3-Dimethyloxiran-2-yl)ethyl]furan

Cat. No.: B14565658
CAS No.: 61597-52-2
M. Wt: 166.22 g/mol
InChI Key: ZGLCEHHZNCDMJX-UHFFFAOYSA-N
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Description

3-[2-(3,3-Dimethyloxiran-2-yl)ethyl]furan is an organic compound with the molecular formula C10H14O2 It is characterized by the presence of a furan ring and an oxirane (epoxide) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,3-Dimethyloxiran-2-yl)ethyl]furan typically involves the reaction of furan derivatives with epoxide precursors. One common method involves the use of 3,3-dimethyloxirane as a starting material, which is reacted with a suitable furan derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,3-Dimethyloxiran-2-yl)ethyl]furan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

3-[2-(3,3-Dimethyloxiran-2-yl)ethyl]furan has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(3,3-Dimethyloxiran-2-yl)ethyl]furan involves its interaction with molecular targets through its functional groups. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to various biochemical effects. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3,3-Dimethyloxiran-2-yl)methyl)-3-methylfuran
  • (S)-8-((3,3-Dimethyloxiran-2-yl)methyl)-7-methoxy-2H-chromen-2-one
  • 2,3-Dimethyloxirane

Uniqueness

3-[2-(3,3-Dimethyloxiran-2-yl)ethyl]furan is unique due to the specific positioning of the oxirane and furan rings, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

61597-52-2

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-[2-(3,3-dimethyloxiran-2-yl)ethyl]furan

InChI

InChI=1S/C10H14O2/c1-10(2)9(12-10)4-3-8-5-6-11-7-8/h5-7,9H,3-4H2,1-2H3

InChI Key

ZGLCEHHZNCDMJX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)CCC2=COC=C2)C

Origin of Product

United States

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